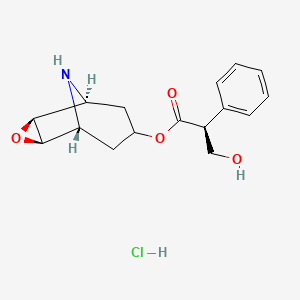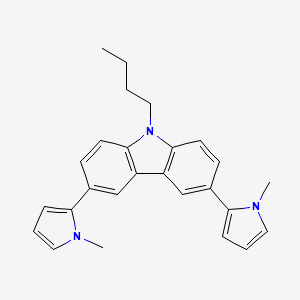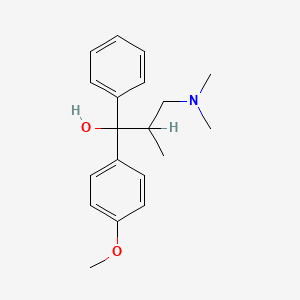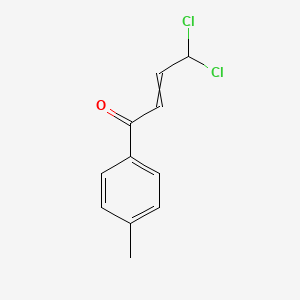![molecular formula C19H13FO2 B14172551 4-(4-Fluorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one CAS No. 923026-45-3](/img/structure/B14172551.png)
4-(4-Fluorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Fluorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one is an organic compound that features a fluorophenyl group, a phenylpropynyl ether, and a butynone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one typically involves multiple steps:
Formation of the Fluorophenyl Intermediate: The starting material, 4-fluorobenzene, undergoes halogenation to introduce the fluorine atom.
Alkyne Formation: The phenylpropynyl group is introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst.
Etherification: The phenylpropynyl group is then attached to the fluorophenyl intermediate through an etherification reaction.
Butynone Formation: The final step involves the formation of the butynone moiety, which can be achieved through a series of carbon-carbon bond-forming reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and butynone moieties.
Reduction: Reduction reactions can convert the alkyne to an alkene or alkane, and the butynone to a butanol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alkanes, alkenes, or alcohols.
Substitution: Products may include halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science: It can be a building block for the synthesis of advanced materials with specific electronic properties.
Biology
Drug Development: The compound’s unique structure makes it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.
Medicine
Industry
Polymer Synthesis: The compound can be used in the synthesis of specialty polymers with unique mechanical or thermal properties.
作用機序
The mechanism of action of 4-(4-Fluorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
類似化合物との比較
Similar Compounds
4-(4-Fluorophenyl)-1-butyne-3-one: Similar structure but lacks the phenylpropynyl ether group.
4-(4-Fluorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]butane: Similar structure but with a saturated butane chain instead of a butyne.
Uniqueness
The presence of both the fluorophenyl and phenylpropynyl ether groups in 4-(4-Fluorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one provides unique electronic and steric properties that can be exploited in various applications, making it distinct from its analogs.
特性
CAS番号 |
923026-45-3 |
|---|---|
分子式 |
C19H13FO2 |
分子量 |
292.3 g/mol |
IUPAC名 |
4-(4-fluorophenyl)-1-(3-phenylprop-2-ynoxy)but-3-yn-2-one |
InChI |
InChI=1S/C19H13FO2/c20-18-11-8-17(9-12-18)10-13-19(21)15-22-14-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-9,11-12H,14-15H2 |
InChIキー |
QAHGNCUYIAFVPA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CCOCC(=O)C#CC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,2-Bis[3-(methoxymethoxy)phenyl]-1,1,2,2-tetramethyldisilane](/img/structure/B14172495.png)


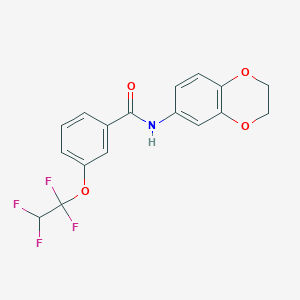
![4-N,6-N-bis(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14172507.png)
![2-[(1,3-Diphenylprop-2-yn-1-yl)oxy]-N-methoxy-N-methylacetamide](/img/structure/B14172513.png)
![(Z)-14-butyl-N-prop-2-enoxy-10,12,13,15,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-imine](/img/structure/B14172518.png)
![[4-(2,3-dimethylphenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14172520.png)
